1-(4-methoxybenzyl)-2-methyl-1H-benzimidazole
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Overview
Description
1-(4-Methoxybenzyl)-2-methyl-1H-benzimidazole is a heterocyclic aromatic organic compound It is characterized by the presence of a benzimidazole core substituted with a 4-methoxybenzyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxybenzyl)-2-methyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 4-methoxybenzaldehyde in the presence of an acid catalyst, followed by methylation. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzyl)-2-methyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, amines, and various substituted benzimidazoles .
Scientific Research Applications
1-(4-Methoxybenzyl)-2-methyl-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzyl)-2-methyl-1H-benzimidazole involves its interaction with specific molecular targets. It can inhibit enzymes such as glycogen synthase kinase 3β (GSK-3β) and acetylcholinesterase, which are involved in various biological pathways. This inhibition can lead to reduced phosphorylation of tau proteins and decreased formation of amyloid-beta plaques, making it a potential candidate for Alzheimer’s disease treatment .
Comparison with Similar Compounds
1-(4-Methoxybenzyl)-1H-indole: Shares the 4-methoxybenzyl group but has an indole core instead of benzimidazole.
1-(4-Methoxybenzyl)-2-phenyl-1H-indole: Similar structure with an additional phenyl group.
1-(4-Methoxybenzyl)piperazine: Contains a piperazine ring instead of benzimidazole.
Uniqueness: 1-(4-Methoxybenzyl)-2-methyl-1H-benzimidazole is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
CAS No. |
114963-96-1 |
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Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-2-methylbenzimidazole |
InChI |
InChI=1S/C16H16N2O/c1-12-17-15-5-3-4-6-16(15)18(12)11-13-7-9-14(19-2)10-8-13/h3-10H,11H2,1-2H3 |
InChI Key |
DEWIBSSWWNXZEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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